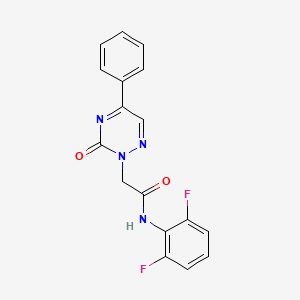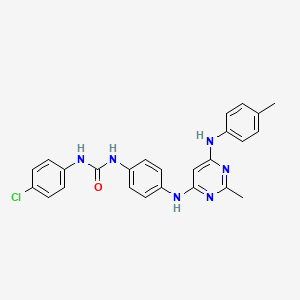
N-(2,6-difluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-ジフルオロフェニル)-2-(3-オキソ-5-フェニル-1,2,4-トリアジン-2(3H)-イル)アセトアミドは、トリアジン誘導体のクラスに属する合成有機化合物です。これらの化合物は、医薬品化学、農業、材料科学など、さまざまな分野で多様な用途が知られています。
2. 製法
合成経路と反応条件
N-(2,6-ジフルオロフェニル)-2-(3-オキソ-5-フェニル-1,2,4-トリアジン-2(3H)-イル)アセトアミドの合成は、通常、次の手順を伴います。
トリアジン環の形成: トリアジン環は、適切な前駆体(ヒドラジン誘導体とカルボニル化合物など)を酸性または塩基性条件下で環化させることで合成できます。
ジフルオロフェニル基の導入: ジフルオロフェニル基は、適切なフッ素化芳香族化合物を用いた求核置換反応によって導入できます。
アセチル化: 最後のステップは、トリアジン誘導体をアセチル化して目的のアセトアミド化合物を形成することです。
工業生産方法
この化合物の工業生産には、高収率と純度を達成するために、触媒の使用、温度と圧力の制御などの最適化された反応条件が含まれる場合があります。プロセスには、再結晶またはクロマトグラフィーなどの精製工程も含まれる場合があります。
3. 化学反応解析
反応の種類
N-(2,6-ジフルオロフェニル)-2-(3-オキソ-5-フェニル-1,2,4-トリアジン-2(3H)-イル)アセトアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物または他の酸化された誘導体を形成するために酸化できます。
還元: 還元反応は、還元されたトリアジン誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、過酸化水素、三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒水素化などの還元剤を使用できます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はトリアジン酸化物を生成する可能性がありますが、置換反応は、アルキル、アリール、またはハロゲン基などのさまざまな官能基を導入できます。
4. 科学研究への応用
化学: この化合物は、より複雑な分子や材料の合成のためのビルディングブロックとして使用できます。
生物学: 生化学研究におけるプローブまたはリガンドとして役立ち、酵素活性または受容体相互作用を調査できます。
医学: この化合物は、抗炎症、抗菌、または抗がん活性などの潜在的な治療的特性について調査できます。
産業: 農薬、染料、先進材料の開発に用途が見出される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbonyl compounds, under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through nucleophilic substitution reactions using suitable fluorinated aromatic compounds.
Acetylation: The final step involves the acetylation of the triazine derivative to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures, to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the final product.
化学反応の分析
Types of Reactions
N-(2,6-difluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activities or receptor interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of agrochemicals, dyes, and advanced materials.
作用機序
N-(2,6-ジフルオロフェニル)-2-(3-オキソ-5-フェニル-1,2,4-トリアジン-2(3H)-イル)アセトアミドの作用機序は、その特定の用途によって異なります。医薬品化学では、この化合物は、酵素、受容体、または核酸などの分子標的に作用して、生物学的経路の調節につながる可能性があります。トリアジン環とジフルオロフェニル基の存在は、これらの標的に対する結合親和性と特異性を高める可能性があります。
6. 類似の化合物との比較
類似の化合物
- N-(2,6-ジフルオロフェニル)-2-(3-オキソ-5-メチル-1,2,4-トリアジン-2(3H)-イル)アセトアミド
- N-(2,6-ジフルオロフェニル)-2-(3-オキソ-5-エチル-1,2,4-トリアジン-2(3H)-イル)アセトアミド
- N-(2,6-ジフルオロフェニル)-2-(3-オキソ-5-プロピル-1,2,4-トリアジン-2(3H)-イル)アセトアミド
独自性
N-(2,6-ジフルオロフェニル)-2-(3-オキソ-5-フェニル-1,2,4-トリアジン-2(3H)-イル)アセトアミドの独自性は、トリアジン環に結合したフェニル基やジフルオロフェニル部分など、特定の構造的特徴にあります。これらの特徴は、さまざまな用途で貴重な化合物にする、独特の化学的および生物学的特性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
- N-(2,6-difluorophenyl)-2-(3-oxo-5-methyl-1,2,4-triazin-2(3H)-yl)acetamide
- N-(2,6-difluorophenyl)-2-(3-oxo-5-ethyl-1,2,4-triazin-2(3H)-yl)acetamide
- N-(2,6-difluorophenyl)-2-(3-oxo-5-propyl-1,2,4-triazin-2(3H)-yl)acetamide
Uniqueness
The uniqueness of N-(2,6-difluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetamide lies in its specific structural features, such as the phenyl group attached to the triazine ring and the difluorophenyl moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C17H12F2N4O2 |
|---|---|
分子量 |
342.30 g/mol |
IUPAC名 |
N-(2,6-difluorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetamide |
InChI |
InChI=1S/C17H12F2N4O2/c18-12-7-4-8-13(19)16(12)22-15(24)10-23-17(25)21-14(9-20-23)11-5-2-1-3-6-11/h1-9H,10H2,(H,22,24) |
InChIキー |
VLEHLSSMMNUNSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(N=C2)CC(=O)NC3=C(C=CC=C3F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11320886.png)
![2-(4-fluorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11320890.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11320891.png)
![4-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine](/img/structure/B11320897.png)
![Methyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11320905.png)
![2-[8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine](/img/structure/B11320908.png)
![N-{2-[3-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11320912.png)
![Methyl 6-methyl-2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11320929.png)
![3-(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)butan-2-one](/img/structure/B11320930.png)
![N-[4-(dimethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11320931.png)
![6,8-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11320936.png)
![2-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11320938.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11320948.png)

